![molecular formula C8H15NOSi B14664815 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- CAS No. 40326-20-3](/img/structure/B14664815.png)
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C8H15NOSi. It is characterized by the presence of a nitrile group (−C≡N) and a trimethylsilyl group (−Si(CH3)3) attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- typically involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate the compound’s reactivity and its ability to form diverse products .
Comparación Con Compuestos Similares
Similar Compounds
3-Pentenenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-[(Trimethylsilyl)oxy]-3-butenenitrile: Similar structure but with a different alkene backbone.
3-Butenenitrile, 2-[(trimethylsilyl)oxy]-: Another related compound with a shorter carbon chain.
Uniqueness
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both the nitrile and trimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
40326-20-3 |
|---|---|
Fórmula molecular |
C8H15NOSi |
Peso molecular |
169.30 g/mol |
Nombre IUPAC |
2-trimethylsilyloxypent-3-enenitrile |
InChI |
InChI=1S/C8H15NOSi/c1-5-6-8(7-9)10-11(2,3)4/h5-6,8H,1-4H3 |
Clave InChI |
WWNMTKNCFACRKM-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


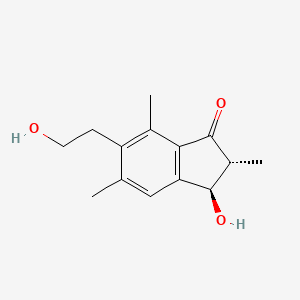
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
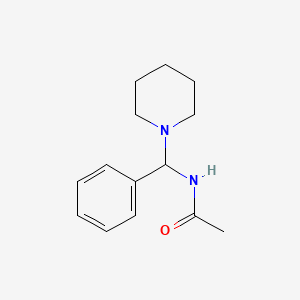
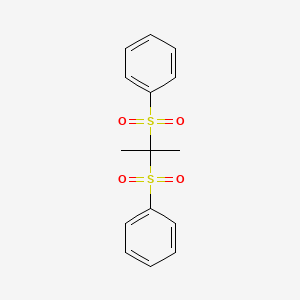




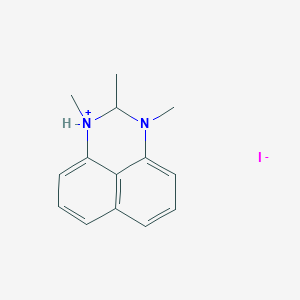
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
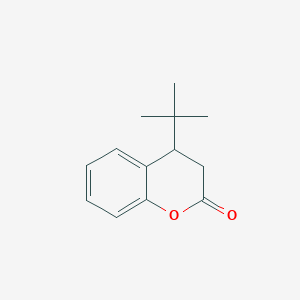
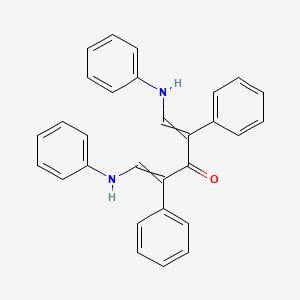
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
